Hydrogen Bond Donor: 4- vs. 1-Substituted Imidazole
The 4-substituted imidazole regioisomer possesses a hydrogen bond donor (N–H) that the 1-substituted analog lacks. This difference is critical for targets that engage the imidazole N–H, such as heme iron coordination in CYP enzymes or hinge-region hydrogen bonding in kinases. The 1-substituted regioisomer 1-(3-fluorobenzyl)-1H-imidazole has no H-bond donor capability (count = 0), whereas the target compound has HBD count = 1 [1][2].
Comparator: 0 HBD
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (imidazole N–H present) |
| Comparator Or Baseline | 1-(3-Fluorobenzyl)-1H-imidazole: 0 (N-substituted, no N–H) |
| Quantified Difference | Absolute difference of 1 HBD; qualitatively, loss of H-bond donor capacity in the comparator |
| Conditions | Computed property; PubChem Cactvs descriptor |
Why This Matters
The presence of a hydrogen bond donor determines whether the compound can engage in critical directional interactions with biological targets, directly impacting biochemical assay outcomes.
- [1] PubChem CID 55253570; 4-[(3-fluorophenyl)methyl]-1H-imidazole; Hydrogen Bond Donor Count = 1. View Source
- [2] PubChem CID 19902087; 1-(3-Fluorobenzyl)-1H-imidazole; Hydrogen Bond Donor Count = 0. View Source
